Cas no 1780693-59-5 (3-Amino-3-(2-hydroxyethyl)thietane 1,1-dioxide)

3-アミノ-3-(2-ヒドロキシエチル)チエタン 1,1-ジオキシドは、チエタン環とヒドロキシエチル基、アミノ基を有する有機化合物です。分子構造中の極性官能基(-NH2、-OH)により高い溶解性を示し、有機合成中間体として有用です。1,1-ジオキシド構造は分子の安定性を向上させ、反応性を制御可能にします。医薬品中間体や機能性材料の合成において、位置選択的反応や多段階合成の構築ブロックとして活用されます。特に、生理活性物質の修飾や高分子モノマーとしての応用が注目されています。

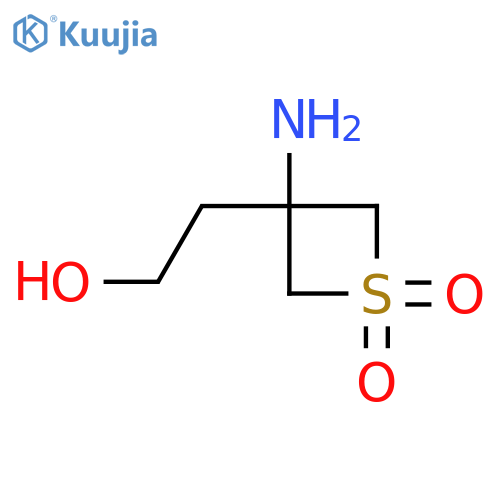

1780693-59-5 structure

商品名:3-Amino-3-(2-hydroxyethyl)thietane 1,1-dioxide

3-Amino-3-(2-hydroxyethyl)thietane 1,1-dioxide 化学的及び物理的性質

名前と識別子

-

- 1780693-59-5

- 3-amino-3-(2-hydroxyethyl)-1lambda6-thietane-1,1-dione

- 2-(3-amino-1,1-dioxothietan-3-yl)ethanol

- 3-Amino-3-(2-hydroxyethyl)thietane 1,1-dioxide

- EN300-4339199

-

- インチ: 1S/C5H11NO3S/c6-5(1-2-7)3-10(8,9)4-5/h7H,1-4,6H2

- InChIKey: QQZYMXZAWMIWPB-UHFFFAOYSA-N

- ほほえんだ: S1(CC(CCO)(C1)N)(=O)=O

計算された属性

- せいみつぶんしりょう: 165.04596439g/mol

- どういたいしつりょう: 165.04596439g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 204

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 88.8Ų

- 疎水性パラメータ計算基準値(XlogP): -1.5

3-Amino-3-(2-hydroxyethyl)thietane 1,1-dioxide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-4339199-10.0g |

3-amino-3-(2-hydroxyethyl)-1lambda6-thietane-1,1-dione |

1780693-59-5 | 95.0% | 10.0g |

$5897.0 | 2025-03-15 | |

| Enamine | EN300-4339199-0.25g |

3-amino-3-(2-hydroxyethyl)-1lambda6-thietane-1,1-dione |

1780693-59-5 | 95.0% | 0.25g |

$1262.0 | 2025-03-15 | |

| Enamine | EN300-4339199-5.0g |

3-amino-3-(2-hydroxyethyl)-1lambda6-thietane-1,1-dione |

1780693-59-5 | 95.0% | 5.0g |

$3977.0 | 2025-03-15 | |

| Enamine | EN300-4339199-0.5g |

3-amino-3-(2-hydroxyethyl)-1lambda6-thietane-1,1-dione |

1780693-59-5 | 95.0% | 0.5g |

$1316.0 | 2025-03-15 | |

| Enamine | EN300-4339199-2.5g |

3-amino-3-(2-hydroxyethyl)-1lambda6-thietane-1,1-dione |

1780693-59-5 | 95.0% | 2.5g |

$2688.0 | 2025-03-15 | |

| Enamine | EN300-4339199-0.1g |

3-amino-3-(2-hydroxyethyl)-1lambda6-thietane-1,1-dione |

1780693-59-5 | 95.0% | 0.1g |

$1207.0 | 2025-03-15 | |

| Enamine | EN300-4339199-1.0g |

3-amino-3-(2-hydroxyethyl)-1lambda6-thietane-1,1-dione |

1780693-59-5 | 95.0% | 1.0g |

$1371.0 | 2025-03-15 | |

| Enamine | EN300-4339199-0.05g |

3-amino-3-(2-hydroxyethyl)-1lambda6-thietane-1,1-dione |

1780693-59-5 | 95.0% | 0.05g |

$1152.0 | 2025-03-15 |

3-Amino-3-(2-hydroxyethyl)thietane 1,1-dioxide 関連文献

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

1780693-59-5 (3-Amino-3-(2-hydroxyethyl)thietane 1,1-dioxide) 関連製品

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 503537-97-1(4-bromooct-1-ene)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬